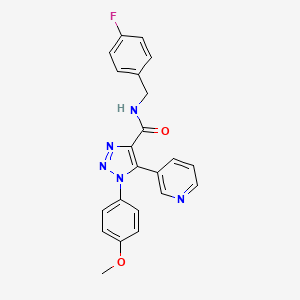

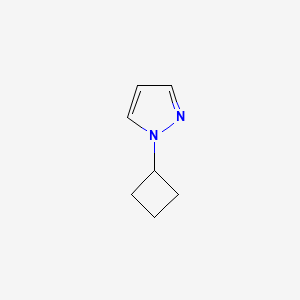

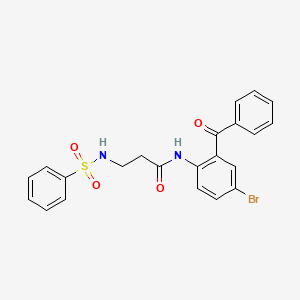

![molecular formula C9H9BrO2S B2776107 2-[(1S,2R)-2-(5-Bromothiophen-3-yl)cyclopropyl]acetic acid CAS No. 2503156-03-2](/img/structure/B2776107.png)

2-[(1S,2R)-2-(5-Bromothiophen-3-yl)cyclopropyl]acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Heterocyclic Syntheses

- Synthesis of Thienopyridinones and Thienopyranones: The sodium salt of related bromothiophen carboxylic acids can react with carbanions in the presence of copper to yield thienopyranones and thienopyridinones, which have potential applications in the development of heterocyclic compounds (Ames & Ribeiro, 1975).

Pharmacological Profiles

- Dual Inhibitor of Cyclo-Oxygenase and 5-Lipoxygenase: Compounds structurally related to the specified acid have shown properties of inhibiting enzymes like cyclo-oxygenase and 5-lipoxygenase, which could have significant implications in pharmacological research (Laufer et al., 1994).

Bromine Transfer in Chemical Reactions

- Intermolecular Bromine Transfer: Studies have shown that certain derivatives of bromothiophene, akin to the specified acid, undergo unique bromine transfer reactions under specific conditions, adding to the understanding of bromine chemistry in organic synthesis (Wakabayashi et al., 1985).

Synthesis of Bromophenol Derivatives

- Synthesis of Bromophenol Derivatives with Cyclopropyl Moiety: Research has been conducted on the synthesis of bromophenol derivatives incorporating cyclopropyl groups, demonstrating potential in the development of new chemical entities with varied biological activities (Boztaş et al., 2019).

Synthesis and Characterization of Metal Complexes

- Synthesis of Metal Complexes with Schiff Base Ligand: The amino acid [1-(aminomethyl)cyclohexyl]acetic acid, which shares structural similarities with the specified acid, has been used to synthesize metal complexes, shedding light on new coordination chemistry (Ikram et al., 2015).

Organic Synthesis Building Blocks

- Advanced Syntheses of Cyclopropylideneacetates: The synthesis of cyclopropylideneacetates, related to the specified acid, provides valuable insights into the development of multifunctional building blocks for organic synthesis (Limbach et al., 2004).

Safety and Hazards

The safety information for 2-[(1S,2R)-2-(5-Bromothiophen-3-yl)cyclopropyl]acetic acid indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .

Properties

IUPAC Name |

2-[(1S,2R)-2-(5-bromothiophen-3-yl)cyclopropyl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2S/c10-8-2-6(4-13-8)7-1-5(7)3-9(11)12/h2,4-5,7H,1,3H2,(H,11,12)/t5-,7+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAUIHHPPNXHBBI-CAHLUQPWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C2=CSC(=C2)Br)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]1C2=CSC(=C2)Br)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

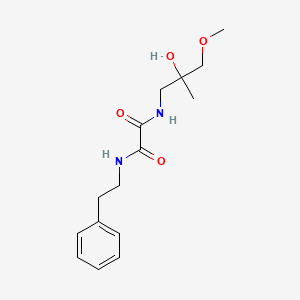

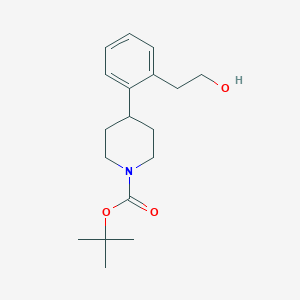

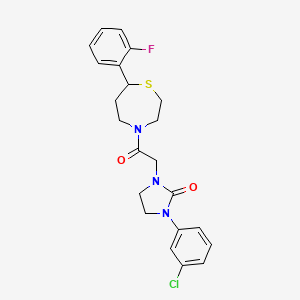

![2-(2-fluorophenoxy)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2776024.png)

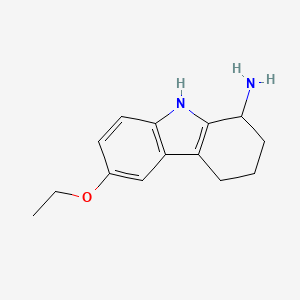

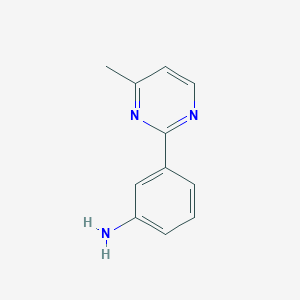

![3-(2-chloro-4-fluorobenzyl)-5-methyl-6-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2776027.png)

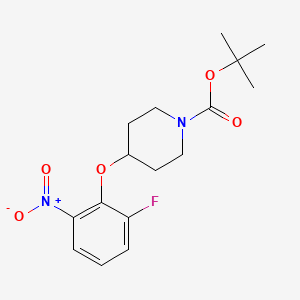

![[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanoate](/img/structure/B2776044.png)

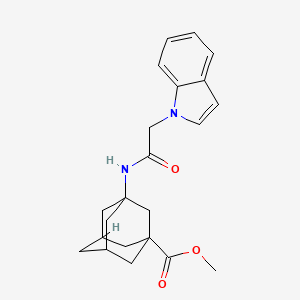

![3-(Methylamino)-7-oxa-1lambda6-thiaspiro[3.5]nonane-1,1-dione](/img/structure/B2776045.png)